![molecular formula C13H15NO4 B1310035 Ácido 3-[2-(2-oxo-pirrolidin-1-il)-etoxi]-benzoico CAS No. 879040-85-4](/img/structure/B1310035.png)

Ácido 3-[2-(2-oxo-pirrolidin-1-il)-etoxi]-benzoico

Descripción general

Descripción

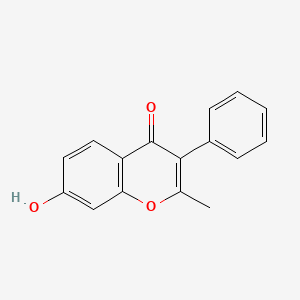

The compound "3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid" is a derivative of benzoic acid, which is a well-known aromatic carboxylic acid. Benzoic acid derivatives are widely studied for their potential applications in various fields, including medicinal chemistry, materials science, and coordination chemistry. The compound contains a pyrrolidinone moiety, which is a lactam of gamma-aminobutyric acid, and an ethoxy group, suggesting potential for interesting chemical and physical properties.

Synthesis Analysis

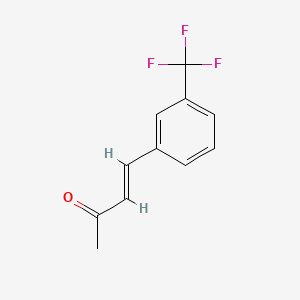

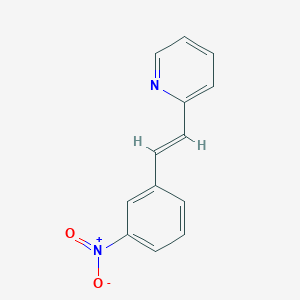

The synthesis of benzoic acid derivatives often involves the functionalization of the benzoic acid core with various substituents. In the context of the provided papers, similar compounds have been synthesized by replacing hydroxyl hydrogens with other moieties, such as benzyl and pyridyl groups . Although the exact synthesis of "3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid" is not detailed in the provided papers, it can be inferred that similar synthetic strategies could be employed, such as condensation reactions or functional group transformations.

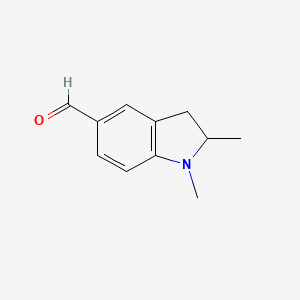

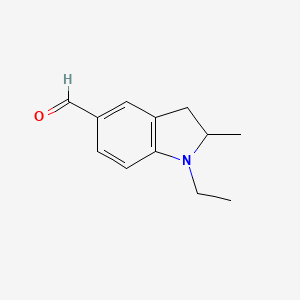

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated in the synthesis of a related compound where the crystal structure was determined . The planarity of the benzoic acid unit and the orientation of substituents can significantly influence the properties of the compound. For instance, the inclination of substituent planes can affect the packing in the crystal and the potential for intermolecular interactions .

Chemical Reactions Analysis

Benzoic acid derivatives can participate in various chemical reactions, including the formation of coordination compounds with metals. For example, lanthanide-based coordination polymers have been assembled using benzoic acid derivatives, which act as ligands to support the metal centers . The presence of functional groups such as the ethoxy and pyrrolidinone in "3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid" suggests that it could also form complexes with metals, potentially leading to materials with interesting photophysical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be quite diverse, depending on the nature of the substituents attached to the aromatic ring. For instance, the photophysical properties of lanthanide complexes derived from benzoic acid derivatives have been characterized, revealing their potential as light-harvesting chromophores with luminescence efficiencies . Theoretical studies, such as density functional theory (DFT) calculations, can provide insights into the vibrational frequencies, chemical shifts, and molecular electrostatic potential maps of these compounds . Additionally, the nonlinear optical (NLO) activity of certain benzoic acid derivatives has been investigated, indicating potential applications in the field of optoelectronics .

Aplicaciones Científicas De Investigación

Inhibidores de PDE4B

Los derivados de pirrolidina se han utilizado como reactivos en la preparación de pirazolopiridinas, que actúan como inhibidores de la fosfodiesterasa 4B (PDE4B). Estos inhibidores tienen posibles aplicaciones terapéuticas en el tratamiento de diversas enfermedades debido a su función en la modulación de los niveles de AMP cíclico (AMPc) dentro de las células .

Actividad antioxidante

Algunos derivados de pirrolidina exhiben propiedades antioxidantes. Los antioxidantes son cruciales para proteger las células del estrés oxidativo, que puede conducir a enfermedades crónicas como el cáncer y las enfermedades cardíacas .

Actividades farmacológicas

Las estructuras de pirrolidina se encuentran en compuestos con diversas actividades farmacológicas, incluidos los efectos antifúngicos, antibacterianos, anticonvulsivos, anticancerígenos y antioxidantes .

Descubrimiento de fármacos

El andamiaje de pirrolidina es versátil en el descubrimiento de fármacos, particularmente para diseñar compuestos con actividad mejorada contra objetivos específicos como el receptor huérfano relacionado con el ácido retinoico γ (RORγt), que está involucrado en enfermedades autoinmunitarias .

Inhibidores de DPP-IV

Los derivados de pirrolidina se han evaluado por su capacidad para inhibir la dipeptidil peptidasa-IV (DPP-IV), una enzima que juega un papel en el metabolismo de la glucosa. Los inhibidores de la DPP-IV se utilizan en el tratamiento de la diabetes tipo II .

Propiedades de adsorción

Se ha realizado investigación sobre adsorbentes sintetizados a partir de polímeros naturales incorporados con derivados de pirrolidina para la adsorción de iones de metales de tierras raras. Estos adsorbentes tienen posibles aplicaciones ambientales en el tratamiento y la purificación del agua .

Para obtener información más detallada sobre cada aplicación, incluidos los datos experimentales y los estudios de investigación específicos, se requerirían búsquedas especializadas adicionales o acceso a bases de datos científicas.

ChemicalBook - (2-OXOPYRROLIDIN-1-YL)ACETIC ACID ResearchGate - Antioxidant Activity of some Pyrrolidin-2-One Derivatives Springer - Pyrrolidine in Drug Discovery Academia.edu - DPP-IV Inhibitors Springer - Adsorption Using Pyrrolidinyl Derivatives

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .

Mode of Action

It is known that the pyrrolidine ring in the structure of this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to interact with various biological targets and can lead to different biological profiles .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .

Propiedades

IUPAC Name |

3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12-5-2-6-14(12)7-8-18-11-4-1-3-10(9-11)13(16)17/h1,3-4,9H,2,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJGDJJVDJAYVKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCOC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501331174 | |

| Record name | 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203777 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

879040-85-4 | |

| Record name | 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501331174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(2-Thienyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1309958.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)